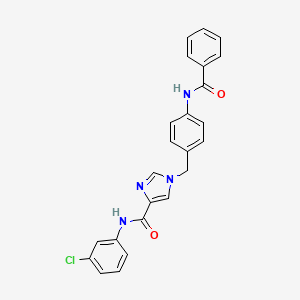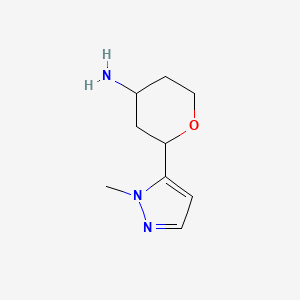
2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.24 g/mol . This compound features a pyrazole ring fused with an oxane ring, making it a unique structure in the realm of heterocyclic chemistry.
Preparation Methods
The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine typically involves the reaction of 1-methyl-1H-pyrazole with oxan-4-amine under specific conditions. One common method involves dissolving the starting materials in ethanol and cooling the solution to 0°C. The reaction mixture is then stirred for an hour, followed by the addition of sodium bicarbonate and further stirring . Industrial production methods may vary, but they generally follow similar principles of controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives.
Scientific Research Applications
2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research indicates its potential use in antimalarial and antileishmanial therapies.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine involves its interaction with specific molecular targets. For instance, in antileishmanial activity, it fits into the active site of the LmPTR1 enzyme, characterized by lower binding free energy, which inhibits the enzyme’s function . This interaction disrupts the metabolic pathways of the target organism, leading to its death.
Comparison with Similar Compounds
Similar compounds to 2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine include other pyrazole derivatives and oxane-containing compounds. For example:
1-methyl-1H-pyrazole: Shares the pyrazole ring but lacks the oxane moiety.
Oxan-4-amine: Contains the oxane ring but lacks the pyrazole moiety.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties not found in its individual components .
Properties
IUPAC Name |
2-(2-methylpyrazol-3-yl)oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-8(2-4-11-12)9-6-7(10)3-5-13-9/h2,4,7,9H,3,5-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYSYUOZJAUBEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CC(CCO2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

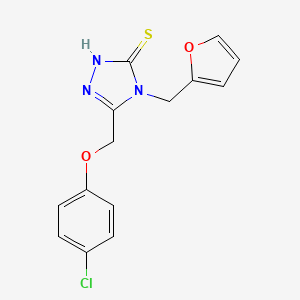
![4-[2-(1H-pyrazol-3-yl)propan-2-yl]phenol](/img/structure/B2883975.png)
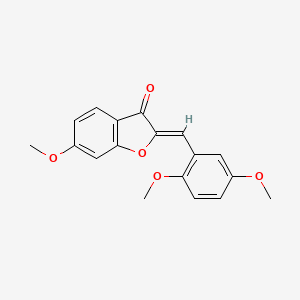
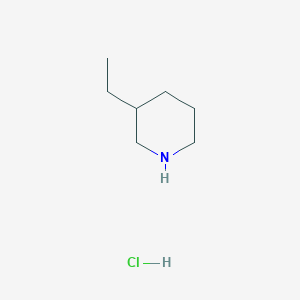
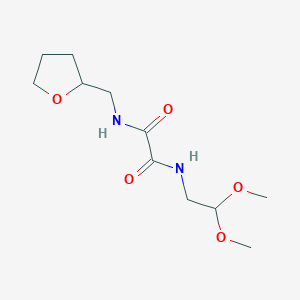
![1-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2883981.png)
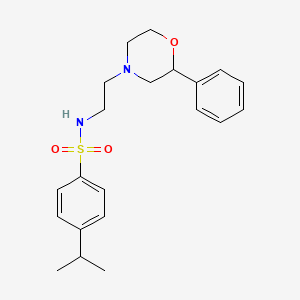
![3-[1-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide](/img/structure/B2883985.png)
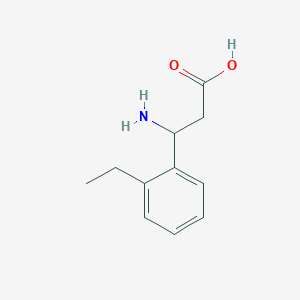

![Tert-butyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2883990.png)
